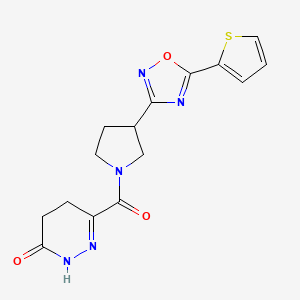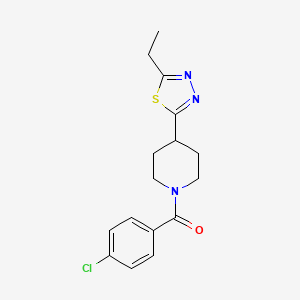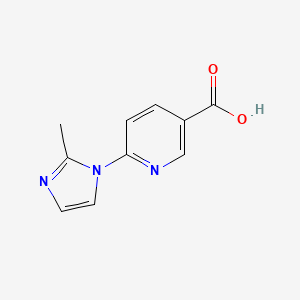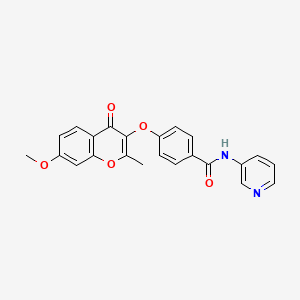
N-苯甲酰-N'-(2-氰基苯基)硫脲
描述
N-benzoyl-N’-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
科学研究应用
N-benzoyl-N’-(2-cyanophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the extraction, separation, and determination of heavy metals such as iron and zinc ions.
Biology: Exhibits antibacterial and antifungal properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition and antioxidant properties.
作用机制
Target of Action
N-benzoyl-N’-(2-cyanophenyl)thiourea is known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . It has been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .
Mode of Action
The crystal structure of the compound was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed .
Biochemical Pathways
It is known that the compound can affect the redox potential of different functional groups such as nitro and cyano .
Result of Action
It is known that the compound exhibits antibacterial and antifungal properties . It has also been used in environmental control as ion-selective electrodes .
Action Environment
The action, efficacy, and stability of N-benzoyl-N’-(2-cyanophenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment
准备方法
Synthetic Routes and Reaction Conditions
N-benzoyl-N’-(2-cyanophenyl)thiourea can be synthesized through the reaction of aroyl isocyanate with 4-aminobenzonitrile. The reaction typically involves the following steps:
Preparation of Aroyl Isocyanate: Aroyl isocyanate is prepared by reacting an aromatic acid chloride with potassium cyanate.
Reaction with 4-Aminobenzonitrile: The prepared aroyl isocyanate is then reacted with 4-aminobenzonitrile in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2-cyanophenyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
N-benzoyl-N’-(2-cyanophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas depending on the nucleophile used.
相似化合物的比较
N-benzoyl-N’-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives, such as:
N-benzoyl-N’-(4-cyanophenyl)thiourea: Similar structure but with the cyano group at the para position, which may affect its reactivity and biological activity.
N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea: Contains a nitro group, which can influence its electronic properties and interactions with biological targets.
N-phenyl-N’-(2-cyanophenyl)thiourea: Lacks the benzoyl group, which may result in different chemical and biological properties.
The uniqueness of N-benzoyl-N’-(2-cyanophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiourea derivatives .
属性
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONWYDEBPOTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2446821.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)




![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)
![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-nitrobenzamide](/img/structure/B2446835.png)

